

Application Note: High-Precision Cerium-142 Isotope Analysis in Geological Materials

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cerium-142

Cat. No.: B082093

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Introduction

Cerium (Ce), the most abundant of the rare earth elements (REEs) in the Earth's crust, possesses four stable isotopes: ^{136}Ce , ^{138}Ce , ^{140}Ce , and ^{142}Ce .^{[1][2][3]} Variations in the isotopic composition of cerium, particularly the $^{142}\text{Ce}/^{140}\text{Ce}$ ratio, serve as powerful tracers for a variety of geological and cosmochemical processes.^{[2][3]} The unique redox chemistry of cerium, which can exist in both trivalent (Ce^{3+}) and tetravalent (Ce^{4+}) states, leads to its fractionation from other REEs in certain geochemical environments.^[1] This makes cerium isotopes valuable for studying processes such as planetary differentiation, crust-mantle evolution, and paleo-redox conditions.

Accurate and precise measurement of ^{142}Ce abundance is challenging due to its low natural abundance and the presence of isobaric interferences, most notably from ^{142}Nd .^[1] Therefore, a robust sample preparation protocol is essential to effectively isolate cerium from the sample matrix and interfering elements prior to analysis by Thermal Ionization Mass Spectrometry (TIMS) or Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).^{[4][5]} This application note provides a detailed protocol for the preparation of geological materials for high-precision ^{142}Ce analysis.

Experimental Protocols

The following protocols describe a comprehensive workflow for the preparation of geological samples, from initial digestion to the final purified cerium fraction ready for isotopic analysis.

Sample Digestion

The initial step involves the complete dissolution of the powdered rock sample. The choice of acid mixture and digestion time may vary depending on the sample lithology.

Materials:

- PFA Savillex® beakers (7 ml)
- Hotplate
- Sub-boiled nitric acid (HNO_3 , ~16 N)
- Sub-boiled hydrofluoric acid (HF, ~22 N)
- Sub-boiled hydrochloric acid (HCl, ~12 N)

Protocol:

- Weigh out 50 to 400 mg of powdered rock sample into a clean PFA Savillex® beaker. The amount of sample will depend on the expected cerium concentration.[\[1\]](#)
- Add a 3:2 mixture of concentrated HNO_3 and HF to the beaker.[\[1\]](#) For silicate rocks, a common approach is to add a HF– HNO_3 mixture in a 3:1 ratio.[\[5\]](#)
- Place the beaker on a hotplate at 120 °C for approximately 48 hours to facilitate complete digestion.[\[1\]](#)
- After the initial digestion, evaporate the sample to dryness at 110 °C.[\[1\]](#)
- To the dried aliquot, add concentrated HCl and return the beaker to the hotplate at 120 °C for another 48 hours.[\[1\]](#) This step helps to break down any remaining fluorides.
- Evaporate the sample to dryness once more. The sample is now ready for chemical separation.

Chemical Separation of Cerium

The separation of cerium from the bulk rock matrix and interfering elements is the most critical stage of the sample preparation. Various ion-exchange chromatography methods have been developed for this purpose. A widely used approach involves a multi-step or single-stage chromatographic procedure.[\[2\]](#)[\[4\]](#)

Key Interfering Elements:

- Barium (Ba), Lanthanum (La), and Neodymium (Nd): These elements have isotopes that can cause isobaric interferences with cerium isotopes, particularly ^{142}Nd on ^{142}Ce .[\[1\]](#)
- Samarium (Sm): While not a direct isobaric interference, Sm is often used as a doping agent during mass spectrometry to correct for instrumental mass bias, and therefore must be removed from the sample.[\[1\]](#)

Protocol using Eichrom DGA Resin (Single-Stage Extraction):

This method provides an effective separation of Ce from matrix and interfering elements.[\[4\]](#)

Materials:

- Eichrom DGA (N,N,N',N'-tetra-n-octyldiglycolamide) resin
- Polypropylene columns
- Nitric acid (HNO_3) of various molarities

Procedure:

- Condition a column containing Eichrom DGA resin with the appropriate acid molarity as specified by the detailed laboratory procedure being followed.
- Dissolve the dried sample digest in a specific molarity of HNO_3 and load it onto the conditioned column.
- Elute matrix elements and interfering elements using specific volumes and molarities of HNO_3 . The exact elution scheme will depend on the specific elements being targeted for removal.

- Elute the purified cerium fraction using a different concentration of HNO_3 .
- Collect the cerium fraction in a clean beaker.

Alternative Protocol using TODGA Resin:

Another effective method utilizes TODGA (N,N,N',N'-tetraoctyl-diglycolamide) resin for the chemical purification of cerium.[6]

Oxidative Extraction Technique

An alternative or supplementary method for cerium purification involves leveraging its unique ability to be oxidized to the tetravalent state.

Principle: Cerium (III) can be oxidized to Cerium (IV) using an oxidizing agent like KBrO_3 in nitric acid.[6] Ce (IV) exhibits different chromatographic behavior compared to the trivalent REEs, allowing for a highly selective separation.

Protocol Outline:

- The sample solution containing REEs is loaded onto a specialized resin (e.g., Ln Resin).
- An eluent containing an oxidizing agent (e.g., 10 M HNO_3 with 20 mM KBrO_3) is passed through the column.[6]
- The trivalent REEs are eluted, while the oxidized Ce (IV) is retained on the resin.
- Cerium is then reduced back to Ce (III) and eluted using a suitable reagent.

Data Presentation

The following tables summarize key quantitative parameters from the described protocols.

Table 1: Sample Digestion Parameters

Parameter	Value	Reference
Sample Weight	50 - 400 mg	[1]
Acid Mixture (Step 1)	3:2 HNO ₃ :HF (~16 N and ~22 N)	[1]
Digestion Temperature	120 °C	[1]
Digestion Time (Step 1)	~48 hours	[1]
Drying Temperature	110 °C	[1]
Acid (Step 2)	HCl (~12 N)	[1]
Digestion Time (Step 2)	~48 hours	[1]

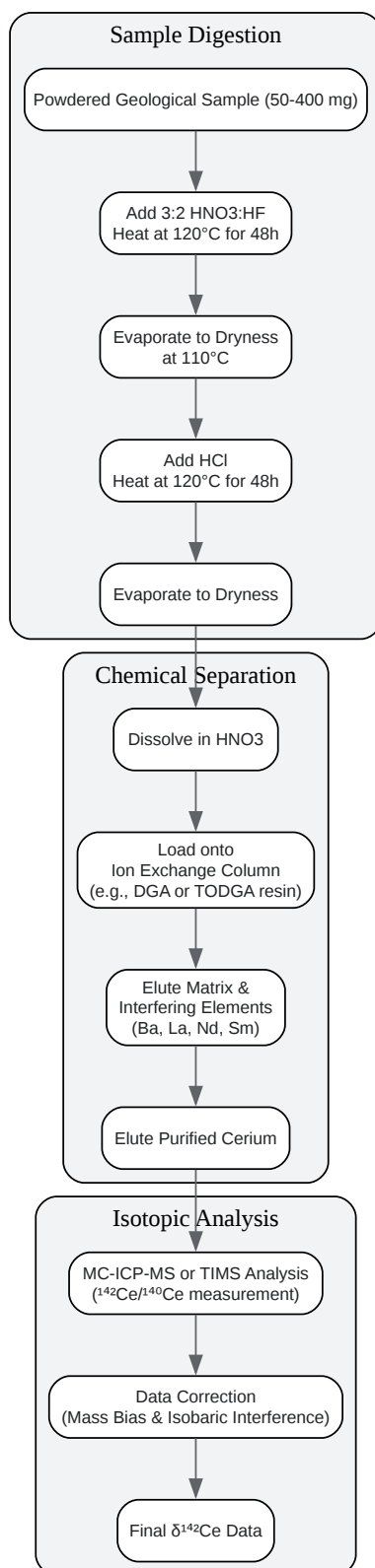
Table 2: Isotopic Analysis and Reference Materials

Parameter	Description	Reference
Analytical Technique	Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS)	[2] [4]
Mass Bias Correction	Sm-doping combined with sample-standard bracketing	[4]
Isobaric Interference Correction	Optimized Nd correction equation	[1] [2]
Reproducibility ($\delta^{142}\text{Ce}$)	Better than 0.040‰ (2SD)	[4]
Geological Reference Materials	$\delta^{142}\text{Ce}$ value (‰)	Reference
AGV-2	Varies in literature	[1]
BCR-1	Varies in literature	[1]
BCR-2	Varies in literature	[1]
BHVO-1	Varies in literature	[1]
BHVO-2	Varies in literature	[1]
G-2	Varies in literature	[1]
SARM 40 (Carbonatite)	$-0.07 \pm 0.13\text{‰}$ (2SD)	[1] [2]

Note: The $\delta^{142}\text{Ce}$ values for many standard reference materials can vary between different studies and analytical sessions.

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for the preparation of geological samples for **Cerium-142** analysis.



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Sample preparation workflow for **Cerium-142** analysis.

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